An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzoic acid: A Key Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS 415965-24-1), a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents its characteristic spectroscopic data for unequivocal identification and outlines essential safety and handling procedures. The strategic positioning of the bromine, fluorine, and carboxylic acid functionalities makes this reagent a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methylbenzoic acid
4-Bromo-2-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid amenable to amide bond formation, a bromine atom that serves as a handle for cross-coupling reactions, and a fluorine atom that can enhance the pharmacological properties of target molecules.[2] The methyl group further modulates the electronic properties of the aromatic ring. This unique combination of features makes it a sought-after building block in the design and synthesis of novel pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 4-Bromo-2-fluoro-5-methylbenzoic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 415965-24-1 | [3][4][5] |
| Molecular Formula | C₈H₆BrFO₂ | [3][4][6] |
| Molecular Weight | 233.03 g/mol | [3][7] |
| Appearance | White to off-white solid | [4][6] |
| Melting Point | 173-176 °C | [3][8] |
| Purity | ≥98% (HPLC) | [3][4] |
| Boiling Point (Predicted) | 302.2 ± 42.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.11 ± 0.10 | [8] |
| Storage | Sealed in dry, room temperature | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of structurally related compounds and represents a reliable route to the target molecule.[9]
Synthetic Scheme
Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-5-methylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-bromo-2-fluoro-5-methylbenzoate
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Diazotization: To a suspension of 2-Amino-4-fluoro-5-methylbenzoic acid (1.0 eq) in a 48% hydrobromic acid solution, add a solution of sodium nitrite (1.0 eq) in water dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl 4-bromo-2-fluoro-5-methylbenzoate.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester.
Step 2: Hydrolysis to 4-Bromo-2-fluoro-5-methylbenzoic acid
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Hydrolysis: The purified methyl 4-bromo-2-fluoro-5-methylbenzoate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification and Precipitation: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a 6N hydrochloric acid solution to a pH of approximately 2. The desired product precipitates as a solid.
-
Isolation and Drying: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 4-Bromo-2-fluoro-5-methylbenzoic acid.
Spectroscopic Characterization
Unequivocal characterization of the final product is essential for quality control and for its use in subsequent synthetic steps. The following data is representative for 4-Bromo-2-fluoro-5-methylbenzoic acid.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and bromine substitution. - A singlet for the methyl protons around 2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton above 10 ppm (can be exchanged with D₂O). |
| ¹³C NMR | - Aromatic carbons in the range of 110-165 ppm, with carbon-fluorine couplings observed. - A signal for the methyl carbon around 15-25 ppm. - A signal for the carboxylic carbon in the range of 165-175 ppm. |
| IR (KBr) | - A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. - A sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹. - C-F and C-Br stretching vibrations in the fingerprint region. |
| Mass Spec (ESI-) | - A prominent peak corresponding to [M-H]⁻ at m/z ≈ 231/233, showing the characteristic isotopic pattern for bromine. |
Note: For detailed experimental spectra, please refer to the documentation provided by your supplier. BLD Pharm, for instance, offers access to NMR, HPLC, and LC-MS data for this compound.[10]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-2-fluoro-5-methylbenzoic acid lies in the distinct reactivity of its functional groups, allowing for its sequential or orthogonal functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.[11]
Suzuki-Miyaura Coupling: This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used strategy for the synthesis of complex pharmaceutical intermediates.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is particularly useful for introducing alkynyl moieties that can serve as handles for further transformations or as part of a larger conjugated system.
Caption: Key cross-coupling reactions involving 4-Bromo-2-fluoro-5-methylbenzoic acid.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to an amide via coupling with a primary or secondary amine. This is typically achieved using standard peptide coupling reagents such as HATU or EDC/HOBt, or by first converting the carboxylic acid to an acyl chloride.[6]
Application as a Key Building Block
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-fluoro-5-methylbenzoic acid.
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
4-Bromo-2-fluoro-5-methylbenzoic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
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